molecular formula C13H14Cl2N2O2 B7342828 (2S)-1-[2-(2,6-dichlorophenyl)acetyl]pyrrolidine-2-carboxamide

(2S)-1-[2-(2,6-dichlorophenyl)acetyl]pyrrolidine-2-carboxamide

Cat. No. B7342828
M. Wt: 301.16 g/mol
InChI Key: GFPYTUQXJVYKLI-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-[2-(2,6-dichlorophenyl)acetyl]pyrrolidine-2-carboxamide, also known as JNJ-42165279, is a small molecule inhibitor of the enzyme fatty acid amide hydrolase (FAAH). It was first synthesized by Janssen Pharmaceutica, a pharmaceutical company based in Belgium, and has been the subject of scientific research for its potential therapeutic applications.

Mechanism of Action

(2S)-1-[2-(2,6-dichlorophenyl)acetyl]pyrrolidine-2-carboxamide works by inhibiting the activity of FAAH, which is responsible for breaking down endocannabinoids. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to reduced pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain. It has also been shown to have anxiolytic effects, reducing anxiety-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2S)-1-[2-(2,6-dichlorophenyl)acetyl]pyrrolidine-2-carboxamide for lab experiments is its high selectivity for FAAH. This means that it can be used to specifically target the activity of FAAH without affecting other enzymes or receptors in the body. However, one limitation of this compound is its relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels in the body.

Future Directions

There are a number of potential future directions for research on (2S)-1-[2-(2,6-dichlorophenyl)acetyl]pyrrolidine-2-carboxamide. One area of interest is in the development of more potent and selective FAAH inhibitors. Another area of interest is in the study of the role of endocannabinoids in other physiological processes, such as immune function and metabolism. Additionally, this compound may have potential applications in the treatment of other conditions, such as anxiety disorders and substance use disorders. Further research is needed to fully understand the potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of (2S)-1-[2-(2,6-dichlorophenyl)acetyl]pyrrolidine-2-carboxamide involves a series of chemical reactions starting with the reaction of 2,6-dichlorobenzoyl chloride with pyrrolidine to form 2,6-dichlorophenylpyrrolidine. This intermediate is then reacted with 2-aminoacetamide to form the final product, this compound. The synthesis method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

(2S)-1-[2-(2,6-dichlorophenyl)acetyl]pyrrolidine-2-carboxamide has been studied for its potential therapeutic applications in a variety of diseases and conditions. One of the main areas of research has been in the treatment of pain and inflammation. FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds in the body that play a role in pain and inflammation. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, leading to reduced pain and inflammation.

properties

IUPAC Name

(2S)-1-[2-(2,6-dichlorophenyl)acetyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O2/c14-9-3-1-4-10(15)8(9)7-12(18)17-6-2-5-11(17)13(16)19/h1,3-4,11H,2,5-7H2,(H2,16,19)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPYTUQXJVYKLI-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=C(C=CC=C2Cl)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CC2=C(C=CC=C2Cl)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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